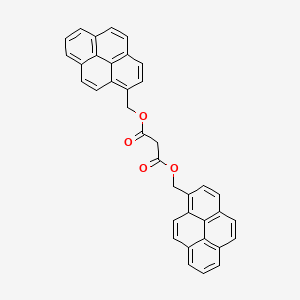![molecular formula C18H11N5O3 B14473684 (4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone CAS No. 69001-69-0](/img/structure/B14473684.png)
(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone typically involves multi-step reactions. One common method includes the condensation of aminocyanopyrazole with formic acid to form 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This intermediate is then chlorinated using phosphorus oxychloride to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The final step involves the reaction of this intermediate with 4-nitrobenzoyl chloride under basic conditions to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group in the intermediate can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, various substituted pyrazolo[3,4-d]pyrimidines, and other functionalized compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Wirkmechanismus
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of CDK2/cyclin A2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have been studied for their anticancer properties.
Uniqueness
(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone is unique due to the presence of both nitrophenyl and phenyl groups, which enhance its chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
69001-69-0 |
|---|---|
Molekularformel |
C18H11N5O3 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
(4-nitrophenyl)-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanone |
InChI |
InChI=1S/C18H11N5O3/c24-17(12-6-8-14(9-7-12)23(25)26)16-15-10-21-22(18(15)20-11-19-16)13-4-2-1-3-5-13/h1-11H |
InChI-Schlüssel |
UHEUKULDJDJXIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


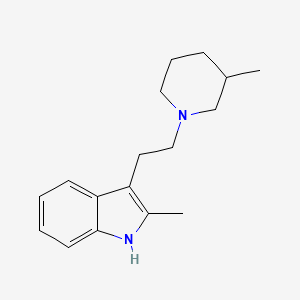

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)
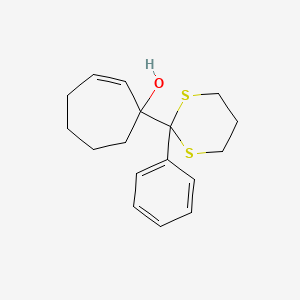
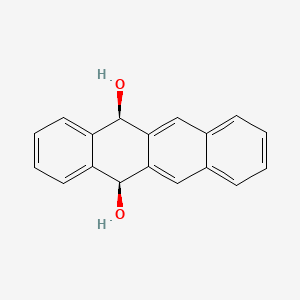
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

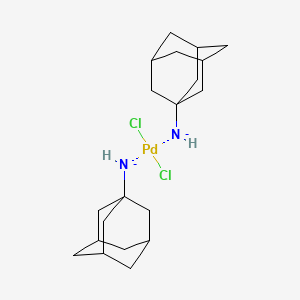
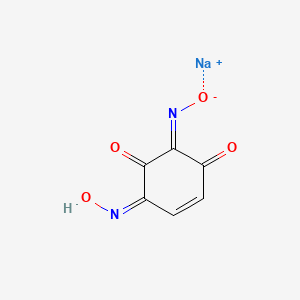
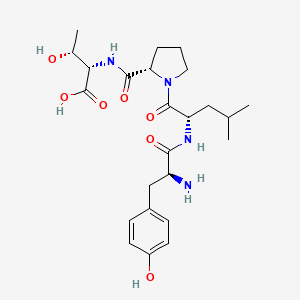

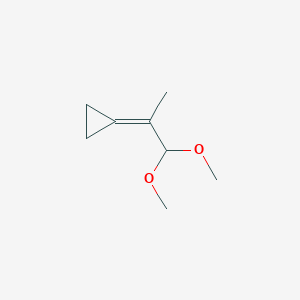
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
